molecular formula C14H10BrClN2O3 B4601278 N-(4-bromo-3-chlorophenyl)-2-(2-nitrophenyl)acetamide

N-(4-bromo-3-chlorophenyl)-2-(2-nitrophenyl)acetamide

Cat. No.: B4601278
M. Wt: 369.60 g/mol
InChI Key: GFZIHMAMIHGIBG-UHFFFAOYSA-N
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Description

N-(4-bromo-3-chlorophenyl)-2-(2-nitrophenyl)acetamide is a synthetic organic compound characterized by the presence of bromine, chlorine, and nitro functional groups attached to a phenyl ring

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-chlorophenyl)-2-(2-nitrophenyl)acetamide typically involves the following steps:

    Halogenation: The bromine and chlorine atoms are introduced via halogenation reactions, often using bromine and chlorine gas or their respective halogenating agents.

    Acetylation: The acetamide group is introduced through acetylation reactions, typically using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale nitration, halogenation, and acetylation processes, with careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-3-chlorophenyl)-2-(2-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas with a palladium catalyst.

    Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Major Products

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted derivatives.

    Hydrolysis: Formation of carboxylic acids and amines.

Mechanism of Action

The mechanism of action of N-(4-bromo-3-chlorophenyl)-2-(2-nitrophenyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of halogen and nitro groups could influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromo-3-chlorophenyl)-2-(2-aminophenyl)acetamide: Similar structure but with an amine group instead of a nitro group.

    N-(4-bromo-3-chlorophenyl)-2-(2-hydroxyphenyl)acetamide: Similar structure but with a hydroxyl group instead of a nitro group.

Uniqueness

N-(4-bromo-3-chlorophenyl)-2-(2-nitrophenyl)acetamide is unique due to the specific combination of bromine, chlorine, and nitro groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(4-bromo-3-chlorophenyl)-2-(2-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrClN2O3/c15-11-6-5-10(8-12(11)16)17-14(19)7-9-3-1-2-4-13(9)18(20)21/h1-6,8H,7H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFZIHMAMIHGIBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)NC2=CC(=C(C=C2)Br)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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